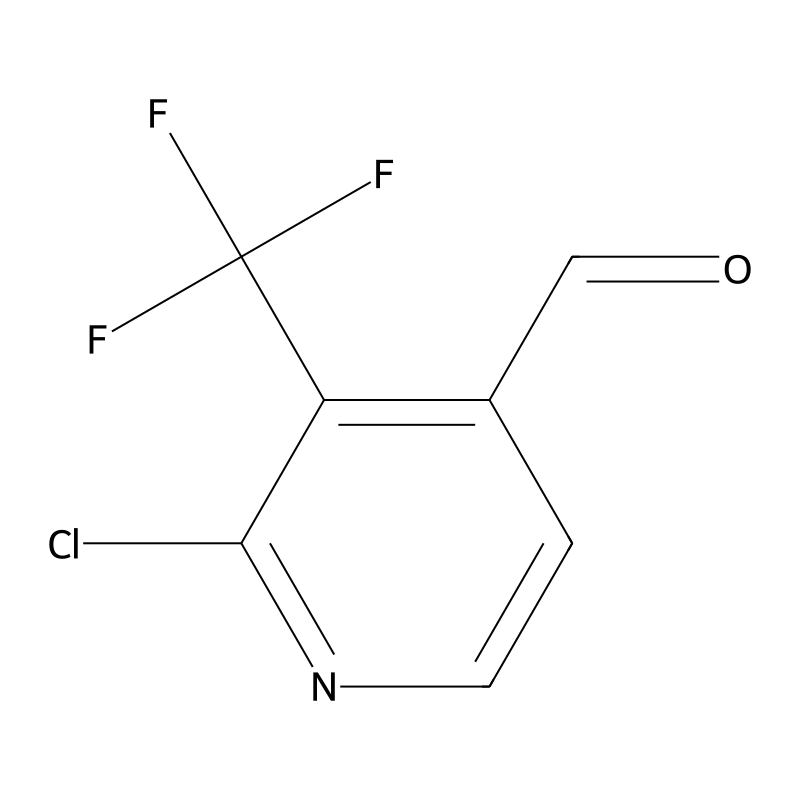

2-Chloro-3-(trifluoromethyl)isonicotinaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic synthesis

The presence of the aldehyde functional group (CHO) indicates its potential as a building block in organic synthesis. Aldehydes are commonly used as starting materials for the preparation of more complex molecules, including pharmaceuticals and other fine chemicals .

Medicinal chemistry

The isonicotinic acid core structure is present in many biologically active molecules, including some FDA-approved drugs . The introduction of the chloro and trifluoromethyl groups may modulate the biological properties of the molecule, making it a candidate for further investigation in drug discovery efforts.

Material science

Aromatic aldehydes with electron-withdrawing substituents like trifluoromethyl groups can participate in various condensation reactions, potentially leading to the formation of new materials with interesting properties .

2-Chloro-3-(trifluoromethyl)isonicotinaldehyde is an organic compound with the molecular formula and a molecular weight of 209.55 g/mol. This compound features a chlorinated isonicotinaldehyde structure, characterized by the presence of a chloro group and a trifluoromethyl group attached to the pyridine ring. The trifluoromethyl group significantly influences the chemical and biological properties of the compound, enhancing its lipophilicity and reactivity, making it a subject of interest in various fields such as medicinal chemistry and agrochemical development .

Currently, there is no documented information on the specific mechanism of action of 2-chloro-3-(trifluoromethyl)isonicotinaldehyde in biological systems.

As with most chemicals, it is advisable to handle 2-chloro-3-(trifluoromethyl)isonicotinaldehyde with caution due to its unknown toxicological profile. Here are some general safety considerations:

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling the compound.

- Work in a well-ventilated fume hood to avoid inhalation of any vapors.

- Store the compound in a cool, dry place in a properly labeled container.

- Dispose of waste according to local regulations for hazardous materials.

- Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

- Reduction: The aldehyde can be reduced to yield the corresponding alcohol.

- Substitution: The chloro group can be substituted with various nucleophiles, allowing for the formation of diverse derivatives.

Common reagents for these reactions include:

- Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

- Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

- Nucleophiles: Amines, thiols, and other reactive species for substitution reactions.

Research indicates that 2-Chloro-3-(trifluoromethyl)isonicotinaldehyde exhibits potential biological activities, particularly in antimicrobial and anticancer domains. The trifluoromethyl group enhances its binding affinity to biological targets, such as enzymes and receptors. This interaction may lead to modulation of various biochemical pathways, contributing to its pharmacological effects. Studies have shown that compounds with similar structures often possess significant activity against various pathogens and cancer cell lines .

The synthesis of 2-Chloro-3-(trifluoromethyl)isonicotinaldehyde typically involves introducing the trifluoromethyl group into the isonicotinaldehyde framework. Common synthetic routes include:

- Direct Trifluoromethylation: Reaction of isonicotinaldehyde with trifluoromethylating agents under basic conditions, often utilizing potassium carbonate as a base in solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.

- Chlorination: Chlorination of 3-(trifluoromethyl)isonicotinaldehyde to introduce the chloro substituent.

Industrial production may employ continuous flow synthesis techniques for improved scalability and efficiency.

2-Chloro-3-(trifluoromethyl)isonicotinaldehyde has diverse applications across multiple fields:

- Chemistry: Serves as a building block in synthesizing more complex organic molecules.

- Biology: Used in enzyme mechanism studies and as a probe in biochemical assays.

- Medicine: Investigated for potential pharmacological activities, including use as a precursor in drug development.

- Industry: Utilized in producing agrochemicals and specialty chemicals due to its unique properties imparted by the trifluoromethyl group .

Interaction studies involving 2-Chloro-3-(trifluoromethyl)isonicotinaldehyde focus on its binding affinities with specific biological targets. Research suggests that this compound may modulate pathways associated with inflammation and oxidative stress, indicating potential therapeutic applications. These studies typically assess how the compound interacts with enzymes or receptors, influencing their activity through covalent bonding or competitive inhibition mechanisms.

Several compounds share structural similarities with 2-Chloro-3-(trifluoromethyl)isonicotinaldehyde. Notable examples include:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 2-Chloro-5-nitroisonicotinaldehyde | 1211539-56-8 | Contains a nitro group instead of trifluoromethyl |

| 2-Chloro-3-hydroxyisonicotinaldehyde | 1805369-11-2 | Has a hydroxy substituent on the pyridine ring |

| 2-Chloroisonicotinaldehyde | 1211539-56-8 | Lacks trifluoromethyl substitution |

| 2-Chloro-5-fluoroisonicotinaldehyde | 174008-48-1 | Contains a fluoro group instead of trifluoromethyl |

These compounds differ in their substituents on the pyridine ring, which significantly affects their chemical reactivity, biological activity, and potential applications. The unique combination of functional groups in 2-Chloro-3-(trifluoromethyl)isonicotinaldehyde contributes to its distinct properties compared to these similar compounds .